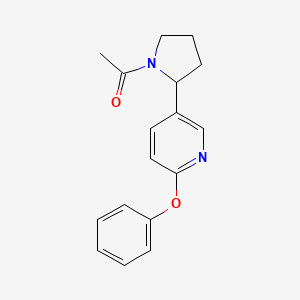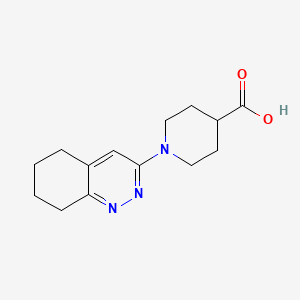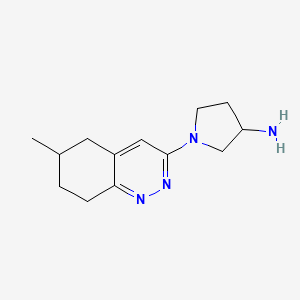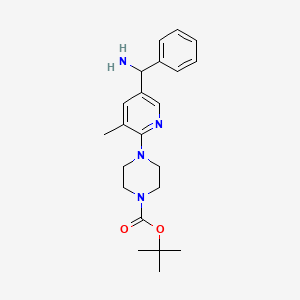
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine is a chemical compound with the molecular formula C12H16Cl2N2O It is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a morpholinoethyl group and a diamine functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloronitrobenzene, which is commercially available.
Reduction: The nitro group of 2,6-dichloronitrobenzene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Alkylation: The resulting 2,6-dichloroaniline is then alkylated with 2-chloroethylmorpholine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloroaniline: Lacks the morpholinoethyl group but shares the dichloro-substituted benzene ring.
N1-(2-Morpholinoethyl)benzene-1,4-diamine: Similar structure but without the chlorine atoms.
Uniqueness
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine is unique due to the combination of its dichloro-substituted benzene ring and the morpholinoethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C12H17Cl2N3O |
|---|---|
Molekulargewicht |
290.19 g/mol |
IUPAC-Name |
2,6-dichloro-1-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H17Cl2N3O/c13-10-7-9(15)8-11(14)12(10)16-1-2-17-3-5-18-6-4-17/h7-8,16H,1-6,15H2 |
InChI-Schlüssel |
KWUUEVVMGUPKHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC2=C(C=C(C=C2Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)


![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)


![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)

![2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)




